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Compound of Interest

Compound Name: (2-Ethoxyphenyl)urea

CAS No.: 148-70-9

Cat. No.: B3021340 Get Quote

Introduction: Navigating the Isomeric Landscape of
Ethoxyphenylurea
In the realm of medicinal chemistry, the precise arrangement of functional groups on an

aromatic scaffold is paramount to a compound's biological activity and pharmacokinetic profile.

This guide provides a detailed technical overview of (2-Ethoxyphenyl)urea, a molecule of

interest for researchers and drug development professionals. It is critical to distinguish this

ortho-substituted isomer from its more extensively documented counterparts, (4-

Ethoxyphenyl)urea (also known as Dulcin) and (3-Ethoxyphenyl)urea. While comprehensive

data for (2-Ethoxyphenyl)urea is less prevalent in readily accessible literature, this guide will

synthesize established principles of organic chemistry and medicinal chemistry to provide a

robust framework for its synthesis, characterization, and potential applications.

A thorough search of chemical databases reveals a notable scarcity of a specific, consistently

reported CAS number for (2-Ethoxyphenyl)urea. In contrast, its para-isomer, (4-

Ethoxyphenyl)urea, is well-documented with CAS Number 150-69-6[1][2][3][4]. This

discrepancy underscores the less common nature of the ortho-isomer and highlights the

importance of precise nomenclature in chemical procurement and research. For the purpose of

this guide, we will proceed with a systematic exploration of the synthesis and predicted

properties of the target molecule, (2-Ethoxyphenyl)urea.
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Molecular Structure and Identification
The molecular structure of (2-Ethoxyphenyl)urea features a urea functional group attached to

a benzene ring at the 1-position, with an ethoxy group at the adjacent 2-position.

Caption: Molecular Structure of (2-Ethoxyphenyl)urea.

Synthesis Protocol: A Representative Approach
While a specific, optimized synthesis for (2-Ethoxyphenyl)urea is not widely published, a

reliable protocol can be extrapolated from the well-established synthesis of its isomers, such as

Dulcin ((4-Ethoxyphenyl)urea)[5][6][7]. The fundamental reaction involves the condensation of

the corresponding aniline derivative with urea. The key to synthesizing the ortho-isomer is the

use of 2-ethoxyaniline (o-phenetidine) as the starting material.

Reaction Scheme:

2-Ethoxyaniline
(o-Phenetidine)

Heating to Reflux

Urea Dilute HCl
Glacial Acetic Acid

(2-Ethoxyphenyl)urea

Recrystallization

Purified (2-Ethoxyphenyl)urea
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Caption: Proposed Synthesis Workflow for (2-Ethoxyphenyl)urea.

Step-by-Step Methodology:
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-

ethoxyaniline (1.0 eq) and urea (4.0 eq).

Acidification and Solubilization: Add water, a catalytic amount of concentrated hydrochloric

acid, and glacial acetic acid to the flask. Swirl to ensure a homogenous suspension. The

acidic environment protonates the aniline, increasing its solubility and facilitating the

reaction.

Reaction: Heat the mixture to a vigorous reflux. The reaction progress can be monitored by

Thin Layer Chromatography (TLC). The reaction mechanism is believed to proceed through

the in situ formation of isocyanic acid from urea, which is then attacked by the nucleophilic

amine of 2-ethoxyaniline[8].

Product Precipitation: Continue heating until the reaction is complete, which may be

indicated by the precipitation of the product from the solution.

Isolation: Cool the reaction mixture to room temperature, followed by an ice bath to maximize

precipitation. Collect the crude product by vacuum filtration and wash with cold water to

remove unreacted urea and other water-soluble impurities.

Purification: The crude (2-Ethoxyphenyl)urea can be purified by recrystallization from

boiling water or a suitable organic solvent system (e.g., ethanol/water) to yield the final

product as a crystalline solid.

Physicochemical Properties: An Estimation
Due to the limited availability of experimental data for (2-Ethoxyphenyl)urea, the following

table presents a combination of calculated and estimated properties, with data for the well-

characterized (4-Ethoxyphenyl)urea provided for comparison.
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Property
(2-Ethoxyphenyl)urea
(Estimated)

(4-Ethoxyphenyl)urea
(Experimental)

Molecular Formula C₉H₁₂N₂O₂ C₉H₁₂N₂O₂[2][4]

Molecular Weight 180.21 g/mol 180.21 g/mol [3]

Appearance
White to off-white crystalline

solid

White needle-like crystals or

powder[2]

Melting Point

Likely lower than the para-

isomer due to potential

intramolecular hydrogen

bonding and less efficient

crystal packing.

173-174 °C[5]

Solubility

Expected to have low solubility

in water, soluble in polar

organic solvents.

Slightly soluble in water;

soluble in alcohol.

logP (calculated)
Similar to the para-isomer,

likely in the range of 1.0-1.5.
1.28 (estimated)[2]

Relevance and Potential in Drug Development
The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form

strong hydrogen bonds with biological targets such as enzymes and receptors[9]. The two N-H

groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond

acceptor. This property is instrumental in the design of numerous therapeutic agents.

Influence of the Ortho-Ethoxy Group:
The positioning of the ethoxy group at the ortho position is expected to have a significant

impact on the molecule's conformation and, consequently, its biological activity.

Conformational Restriction: The steric bulk of the ortho-ethoxy group can restrict the rotation

around the C(aryl)-N bond, influencing the orientation of the urea moiety relative to the

phenyl ring. This can be advantageous in drug design, as it may lock the molecule into a

bioactive conformation, leading to higher affinity and selectivity for its target. The use of
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ortho-substituents to create rigid three-dimensional structures is a recognized strategy to

"escape from flatland" in drug discovery[10].

Intramolecular Hydrogen Bonding: The potential for an intramolecular hydrogen bond

between the urea N-H and the ether oxygen of the ethoxy group could further stabilize a

specific conformation. This has been observed in other ortho-substituted phenylureas[9].

Modulation of Physicochemical Properties: The ethoxy group will influence the lipophilicity

and metabolic stability of the compound. The ortho position may shield the urea functionality

from certain metabolic enzymes, potentially improving the pharmacokinetic profile compared

to its isomers.

Potential Therapeutic Applications:
While specific biological activities for (2-Ethoxyphenyl)urea are not well-documented, the

broader class of arylureas has demonstrated a wide range of therapeutic effects, including:

Kinase Inhibition: Many clinically approved kinase inhibitors, such as Sorafenib, feature a

diaryl urea scaffold. The urea moiety is crucial for binding to the hinge region of the kinase

domain[9].

Anticancer Activity: Phenylureas have been investigated as inhibitors of various targets in

cancer therapy, including indoleamine 2,3-dioxygenase 1 (IDO1)[11].

Herbicidal and Antifungal Activity: Substituted phenylureas are known to inhibit

photosynthesis and have been developed as herbicides[12]. Some sulfonylurea derivatives

with ortho-alkoxy substituents have also shown antifungal properties.

The unique conformational constraints imposed by the ortho-ethoxy group in (2-
Ethoxyphenyl)urea make it an intriguing candidate for screening in various drug discovery

programs, particularly those targeting enzymes with well-defined binding pockets where

specific ligand conformations are required for high-affinity interactions.

Conclusion
(2-Ethoxyphenyl)urea represents an under-explored area within the broader class of

biologically active arylureas. While the scarcity of readily available data presents a challenge,
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established synthetic methodologies for related isomers provide a clear path for its preparation.

The strategic placement of the ethoxy group at the ortho position offers a compelling rationale

for its investigation in drug discovery, with the potential for unique conformational properties

that could translate into improved potency, selectivity, and pharmacokinetic profiles. This guide

serves as a foundational resource for researchers embarking on the synthesis and evaluation

of this and other novel substituted phenylureas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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